Superior HTRF Binding Potency of PD-1/PD-L1-IN-25 vs. BMS-202 in Head-to-Head Assay
PD-1/PD-L1-IN-25 (compound D2) demonstrated an IC₅₀ of 16.17 nM in an HTRF-based PD-1/PD-L1 interaction assay, which is 1.72-fold more potent than BMS-202 (IC₅₀ = 27.89 nM) measured in the identical assay system within the same study [1]. Both compounds were evaluated as part of the same experimental campaign, ensuring direct comparability of assay conditions, reagent lots, and data processing methods.
| Evidence Dimension | Inhibition of PD-1/PD-L1 interaction (HTRF binding assay) |
|---|---|
| Target Compound Data | IC₅₀ = 16.17 nM |
| Comparator Or Baseline | BMS-202, IC₅₀ = 27.89 nM |
| Quantified Difference | 1.72-fold superior potency for PD-1/PD-L1-IN-25 |
| Conditions | HTRF (homogeneous time-resolved fluorescence) PD-1/PD-L1 binding assay; triplicate determinations ± SD; recombinant human PD-1 and PD-L1 proteins; compound concentration–response curves |
Why This Matters
BMS-202 is the most widely cited small-molecule PD-L1 dimerizer and a standard reference compound in the field; a head-to-head potency advantage of 1.72-fold under identical conditions directly supports the selection of PD-1/PD-L1-IN-25 as a more sensitive probe for biochemical screening or as a higher-potency starting point for further chemical optimization.
- [1] Lu L, Qi Z, Wang T, Zhang X, Zhang K, Wang K, Cheng Y, Xiao Y, Li Z, Jiang S. Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. ACS Med Chem Lett. 2022;13(4):586–592. doi:10.1021/acsmedchemlett.1c00646 View Source
